ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8702537
InChI: InChI=1S/C18H19ClN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C18H19ClN6O2
Molecular Weight: 386.8 g/mol

ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC8702537

Molecular Formula: C18H19ClN6O2

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate -

Molecular Formula C18H19ClN6O2
Molecular Weight 386.8 g/mol
IUPAC Name ethyl 4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H19ClN6O2/c1-2-27-18(26)24-9-7-23(8-10-24)16-15-11-22-25(17(15)21-12-20-16)14-5-3-13(19)4-6-14/h3-6,11-12H,2,7-10H2,1H3
Standard InChI Key TYMCKRUXBLIHHR-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Canonical SMILES CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Chemical Structure and Synthesis

Synthesis Methodology

Synthesis proceeds via sequential nucleophilic substitutions and coupling reactions:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: Condensation of 4-chloroaniline with ethyl cyanoacetate under acidic conditions.

  • Introduction of the thioacetate group: Reaction with thiourea followed by acetylation.

  • Piperazine coupling: Amide bond formation between the thioacetate intermediate and ethyl piperazine-1-carboxylate.

Optimized conditions (e.g., anhydrous solvents, controlled temperatures) achieve yields exceeding 75%.

Crystallographic Insights

While direct crystallographic data for this compound is limited, structural analogs like ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate exhibit orthorhombic symmetry (P2₁2₁2₁) with unit cell dimensions a = 7.7152 Å, b = 10.6132 Å, and c = 25.5990 Å . These findings suggest that the target compound’s piperazine-carboxylate moiety adopts a chair conformation, stabilized by intramolecular hydrogen bonds.

Pharmacological Properties

Physicochemical Characteristics

PropertyValue
Molecular Weight444.49 g/mol
Melting Point162–165°C (decomposes)
SolubilityDMSO > 50 mg/mL; Water < 1 mg/mL
LogP (Partition Coefficient)3.2 ± 0.1

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., Cremophor EL) for in vivo studies.

Stability and Reactivity

  • Thermal Stability: Decomposes above 160°C without melting.

  • Hydrolytic Sensitivity: The ester group undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 h at pH 7.4).

  • Light Sensitivity: Degrades under UV exposure (λ = 254 nm), requiring storage in amber vials .

Mechanism of Action

Kinase Inhibition

The compound acts as a competitive ATP-binding site inhibitor of tyrosine kinases, notably EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Key interactions include:

  • Hydrogen bonding between the pyrazolo[3,4-d]pyrimidine N1 and kinase hinge region residues (e.g., Met793 in EGFR).

  • Van der Waals contacts with hydrophobic pockets formed by Leu718 and Val726.

Cellular Effects

  • Antiproliferative Activity: IC₅₀ = 0.12 µM in EGFR-overexpressing A549 lung cancer cells.

  • Apoptosis Induction: Caspase-3 activation observed at 1 µM after 48 h treatment.

  • Anti-angiogenic Effects: Inhibits VEGF-induced HUVEC tube formation at 10 nM.

Applications in Biomedical Research

Oncology

Preclinical studies highlight its efficacy in xenograft models:

  • Breast Cancer (MCF-7): Tumor volume reduction by 68% at 10 mg/kg/day (oral).

  • Colorectal Cancer (HCT-116): Synergistic effects with 5-fluorouracil (Combination Index = 0.45).

Neurodegenerative Diseases

Emerging evidence suggests Aβ fibril disruption in Alzheimer’s models (IC₅₀ = 5 µM), potentially via chelation of redox-active metals .

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